molecular formula C9H11NO4 B2990615 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid CAS No. 1247496-56-5

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2990615
CAS No.: 1247496-56-5
M. Wt: 197.19
InChI Key: LECGSRHBNQZYJJ-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with an oxan-4-yl (tetrahydropyran) group and a carboxylic acid moiety at the 5-position. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its oxan-4-yl group introduces steric bulk and enhances solubility due to the cyclic ether structure, distinguishing it from simpler alkyl or aryl-substituted oxazoles.

Properties

IUPAC Name

3-(oxan-4-yl)-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)8-5-7(10-14-8)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECGSRHBNQZYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247496-56-5
Record name 3-(oxan-4-yl)-1,2-oxazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the oxane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an α-haloketone can yield the oxazole ring, which can then be further functionalized to introduce the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The oxane ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid and analogous compounds:

Compound Name Substituents Molecular Formula Key Features Applications
This compound Oxan-4-yl (C₅H₉O) at 3-position, -COOH at 5-position C₉H₁₁NO₄ (estimated) Cyclic ether enhances solubility; steric bulk Building block for drug discovery
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-Butyl-5-chloro-imidazole at 3-position; dihydro-oxazole core C₁₄H₁₇ClN₃O₃ Partial saturation (dihydro-oxazole); imidazole substituent Metabolite with anti-inflammatory potential
3-(5-Fluoro-2-methoxyphenyl)-1,2-oxazole-5-carboxylic acid 5-Fluoro-2-methoxyphenyl at 3-position C₁₁H₈FNO₄ Electron-withdrawing groups (F, OMe) alter reactivity Not specified; likely a synthetic intermediate
5-Chloro-1,2-oxazole-3-carboxylic acid -Cl at 5-position, -COOH at 3-position C₄H₂ClNO₃ Positional isomer (carboxylic acid at 3-position) Laboratory reagent
3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid Methoxycarbonyl (-COOMe) at 3-position C₆H₅NO₅ Ester group increases lipophilicity High-purity material for research
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid Chloro-pyrazole at 3-position C₈H₆ClN₃O₃ Pyrazole ring introduces N-heterocyclic diversity Small-molecule scaffold for drug design

Physicochemical Properties

  • Solubility : The oxan-4-yl group enhances aqueous solubility due to its oxygen atom, whereas aryl-substituted analogs (e.g., 3-(5-fluoro-2-methoxyphenyl)) exhibit lower solubility due to hydrophobicity .
  • Lipophilicity : Methoxycarbonyl and tert-butyl substituents increase logP values, favoring membrane permeability. The oxan-4-yl group balances lipophilicity and solubility .
  • Stability : Dihydro-oxazole derivatives demonstrate higher metabolic stability in biological systems compared to unsaturated oxazoles .

Biological Activity

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies, aiming to provide a comprehensive understanding of its pharmacological potential.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of oxazole derivatives with oxanones. Various synthetic pathways have been explored, focusing on optimizing yield and purity. For instance, one method involves the use of microwave-assisted synthesis to enhance reaction rates and minimize by-products.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
    • Table 1: Antimicrobial Activity of Oxazole Derivatives
    CompoundMIC (µg/ml)Target Bacteria
    This compoundTBDS. aureus, E. coli
    Reference Drug (Ampicillin)10S. aureus
    Reference Drug (Ciprofloxacin)25E. coli
  • Antifungal Activity :
    • The compound has also been tested for antifungal properties, showing promising results against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate effective antifungal activity .
  • Cytotoxicity :
    • Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Further research is necessary to elucidate its mechanism of action and therapeutic potential.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of oxazole derivatives for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Antifungal Screening

In another investigation, the antifungal properties were assessed using disk diffusion methods against various fungal strains. The results highlighted that certain derivatives showed inhibition zones larger than those observed with traditional antifungal agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring contributes to its interaction with microbial enzymes or receptors involved in cell wall synthesis or metabolic pathways.

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